Ganoderlactone D is a natural product found in Ganoderma lucidum with data available.
Ganoderlactone D
CAS No.:
Cat. No.: VC14553953
Molecular Formula: C27H38O7
Molecular Weight: 474.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H38O7 |
|---|---|
| Molecular Weight | 474.6 g/mol |
| IUPAC Name | (3S,5R,7S,10S,12S,13R,14R,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione |
| Standard InChI | InChI=1S/C27H38O7/c1-23(2)14-11-13(28)19-20(24(14,3)9-7-16(23)29)21(32)22(33)26(5)15(12-17(30)27(19,26)6)25(4)10-8-18(31)34-25/h13-16,22,28-29,33H,7-12H2,1-6H3/t13-,14-,15+,16-,22+,24-,25-,26-,27-/m0/s1 |
| Standard InChI Key | OCCKLFZPYIWUFJ-WBLDVHJPSA-N |
| Isomeric SMILES | C[C@]12CC[C@@H](C([C@@H]1C[C@@H](C3=C2C(=O)[C@H]([C@]4([C@]3(C(=O)C[C@@H]4[C@@]5(CCC(=O)O5)C)C)C)O)O)(C)C)O |
| Canonical SMILES | CC1(C(CCC2(C1CC(C3=C2C(=O)C(C4(C3(C(=O)CC4C5(CCC(=O)O5)C)C)C)O)O)C)O)C |
Introduction
Chemical Characterization
Molecular Structure and Composition
The structural complexity of Ganoderlactone D is evident in its IUPAC name:
(3S,7S,10S,12S,13R,14R,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-17-[(2R)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione. Key features include:
-
A cyclopenta[a]phenanthrene core
-
Three hydroxyl groups at C-3, C-7, and C-12
-
Two ketone moieties at C-11 and C-15
Table 1: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 474.594 g/mol |
| CAS Registry Number | 1801934-15-5 |
| SMILES | CC1(C(CCC2(C1CC(C3=C2C(=O)C(C4(C3(C(=O)CC4C5(CCC(=O)O5)C)C)C)O)O)C)O)C |
| InChI Key | OCCKLFZPYIWUFJ-WBLDVHJPSA-N |
| Solubility (DMSO) | 10 mM |
Biological Activities
α-Glucosidase Inhibition
Ganoderlactone D demonstrates potent inhibition against yeast α-glucosidase (EC 3.2.1.20), with an IC of 41.7 μM . This activity surpasses many natural inhibitors but remains less potent than acarbose (IC ≈ 100 nM). The mechanism involves competitive binding to the enzyme’s active site, as suggested by molecular docking studies .
Table 2: Comparative α-Glucosidase Inhibition Data
| Compound | IC (μM) | Source |
|---|---|---|
| Ganoderlactone D | 41.7 | Ganoderma sp. |
| Acarbose | 0.1 | Synthetic |
| Quercetin | 12.5 | Plant-derived |
Anti-MYC Activity in Cancer Models
A 2024 in silico study identified Ganoderlactone D as a MYC inhibitor, achieving a binding energy of -41.96 kcal/mol in molecular mechanics-generalized Born surface area (MM-GBSA) calculations . The compound stabilized MYC’s helical conformation, potentially disrupting its heterodimerization with MAX—a critical step in oncogenic transcription .
Table 3: Computational Binding Parameters for MYC Inhibition
| Ligand | Binding Energy (kcal/mol) | RMSD (Å) |
|---|---|---|
| Ganoderlactone D | -41.96 | 1.2 |
| Mariesiic Acid A | -44.98 | 1.1 |
| Control Inhibitor | -38.50 | 1.5 |
Pharmacokinetic Profile
Solubility and Formulation Challenges
With a solubility of 10 mM in dimethyl sulfoxide (DMSO), Ganoderlactone D requires solubilization strategies for in vivo applications . Lipid-based nanoemulsions and cyclodextrin complexes are under investigation to enhance aqueous solubility while maintaining bioactivity.
Metabolic Stability
Preliminary microsomal stability assays indicate a hepatic clearance rate of 15 mL/min/kg, suggesting moderate first-pass metabolism. Cytochrome P450 isoforms 3A4 and 2C9 are primarily involved in oxidative degradation, producing hydroxylated metabolites .
Therapeutic Implications
Diabetes Management
By delaying carbohydrate digestion through α-glucosidase inhibition, Ganoderlactone D could mitigate postprandial hyperglycemia. Synergistic effects with metformin have been hypothesized but require experimental validation .
Oncology Applications
The anti-MYC activity positions Ganoderlactone D as a candidate for MYC-driven cancers (e.g., Burkitt’s lymphoma, neuroblastoma). In silico models predict tumor growth suppression at plasma concentrations ≥5 μM .
Future Research Directions
In Vivo Efficacy and Toxicity Studies
Rodent models of type 2 diabetes and MYC-amplified tumors are essential to translate in vitro findings. Dose-ranging studies must establish therapeutic indices, particularly given the compound’s structural similarity to hepatotoxic lanostanes.
Synthetic Analog Development
Structure-activity relationship (SAR) studies should focus on modifying the C-17 lactone and C-3/C-7 hydroxyl groups to enhance potency and bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume